molecular formula C21H18N2O3 B2842465 3-[1-(furan-2-yl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole CAS No. 307543-38-0

3-[1-(furan-2-yl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole

Cat. No.: B2842465
CAS No.: 307543-38-0
M. Wt: 346.386
InChI Key: QKJOUFGOFKSWSP-UHFFFAOYSA-N
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Description

The compound “3-[1-(furan-2-yl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole” is a chemical compound with the CAS Number: 308294-72-6 . It has a molecular weight of 332.36 . It is in powder form .

Scientific Research Applications

Synthesis of Heterocycles

Indoles substituted at the 2- or 3-position with electron-withdrawing groups, such as nitro and phenylsulfonyl, are key intermediates in synthesizing diverse heterocyclic compounds. These indoles participate in nucleophilic addition, 1,3-dipolar cycloaddition, and Diels–Alder reactions, leading to a variety of indoles, pyrroloindoles, and carbazoles. New synthetic routes for furo[3,4-b]indoles and the novel furo[3,4-b]pyrrole ring system highlight the versatility of indole chemistry. Diels–Alder reactions of furo[3,4-b]pyrroles result in indoles after the dehydration of primary cycloadducts, showcasing efficient syntheses of 2- and 3-nitroindoles from indole and the first successful electrophilic trapping of a 2,3-dilithioindole (G. Gribble, 2004).

Nitrogen-Containing Heterocycles Synthesis

The transformation of 2-nitroaryldifurylmethanes into indole, cinnoline, and benzothiazine-3,1 derivatives demonstrates the adaptability of nitroaryl compounds in creating nitrogen-containing heterocycles. Reduction and intramolecular heterocyclic addition reactions, along with diazotisation and rearrangement processes, facilitate the synthesis of these complex structures, highlighting the potential of 3-[1-(furan-2-yl)-2-nitroethyl]-1-methyl-2-phenyl-1H-indole in the preparation of diverse heterocyclic compounds (A. V. Butin, V. Abaev, T. Stroganova, A. Gutnov, 1997).

Reactions with Nitrogen Oxides

The interaction of 2-phenyl- and 1-methyl-2-phenylindole with nitrogen oxides results in the formation of isonitroso and 3-nitroso indole derivatives, respectively. These reactions not only provide insights into the reactivity of indoles with nitrogen oxides but also open pathways for synthesizing azo-bis-indoles and various nitro indoles, expanding the chemical space accessible through the use of this compound (P. Astolfi, Maria Panagiotaki, C. Rizzoli, L. Greci, 2006).

Indole Functionalization

Indole compounds, including those with nitro and phenylsulfonyl substituents, are pivotal in synthesizing and functionalizing indoles through palladium-catalyzed reactions. These methods significantly contribute to the field of medicinal chemistry and alkaloid research, enabling the creation of biologically active compounds and facilitating the synthesis of complex molecules with diverse functionalities (S. Cacchi, G. Fabrizi, 2005).

Properties

IUPAC Name

3-[1-(furan-2-yl)-2-nitroethyl]-1-methyl-2-phenylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N2O3/c1-22-18-11-6-5-10-16(18)20(21(22)15-8-3-2-4-9-15)17(14-23(24)25)19-12-7-13-26-19/h2-13,17H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKJOUFGOFKSWSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C1C3=CC=CC=C3)C(C[N+](=O)[O-])C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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